(4-Phenylcyclohexyl) acetate

CAS No.: 5445-95-4

Cat. No.: VC14431465

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5445-95-4 |

|---|---|

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | (4-phenylcyclohexyl) acetate |

| Standard InChI | InChI=1S/C14H18O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 |

| Standard InChI Key | BPTLOURWNCPYTR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1CCC(CC1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

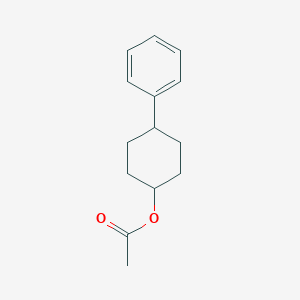

(4-Phenylcyclohexyl) acetate (CAS: 5445-95-4) is defined by the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol . Its IUPAC name, (4-phenylcyclohexyl) acetate, reflects the esterification of 4-phenylcyclohexanol with acetic acid. The compound’s structure comprises a cyclohexane ring substituted at the 4-position with a phenyl group, followed by acetylation of the hydroxyl group (Figure 1).

Table 1: Key Identifiers of (4-Phenylcyclohexyl) Acetate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5445-95-4 | |

| IUPAC Name | (4-phenylcyclohexyl) acetate | |

| SMILES | CC(=O)OC1CCC(CC1)C2=CC=CC=C2 | |

| InChIKey | BPTLOURWNCPYTR-UHFFFAOYSA-N | |

| Molecular Formula | C₁₄H₁₈O₂ |

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as ethyl 2-(4-phenylcyclohexyl)acetate (CAS: 411238-92-1), reveal that substituent orientation significantly influences physicochemical behavior . For instance, the axial-equatorial equilibrium of the acetate group may affect solubility and reactivity .

Physicochemical Properties

| Property | Estimated Value | Basis |

|---|---|---|

| Density | 1.01–1.03 g/cm³ | Ethyl analogue data |

| Boiling Point | 330–340°C | Structural similarity |

| logP | 3.8–4.2 | Computational modeling |

Spectroscopic Characteristics

The compound’s infrared (IR) spectrum would display characteristic ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and aromatic C–H vibrations near 3050 cm⁻¹. Mass spectrometry under electron ionization conditions would yield a molecular ion peak at m/z 218, with fragmentation patterns indicative of cyclohexyl and phenyl group loss .

Synthesis and Industrial Production

Conventional Esterification Routes

The synthesis of (4-phenylcyclohexyl) acetate typically involves the acetylation of 4-phenylcyclohexanol. A method adapted from US Patent 3,145,229 utilizes acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid):

Reaction conditions (e.g., 60–80°C for 4–6 hours) ensure high yields, with purification via vacuum distillation or recrystallization .

Alternative Approaches

Recent advancements propose enzymatic esterification using lipases under mild conditions, reducing energy consumption and byproduct formation. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl acetate with 4-phenylcyclohexanol in non-aqueous media . This method achieves >90% conversion at 40°C, highlighting its industrial viability .

Pharmacological Significance and Biological Interactions

Metabolic Pathways and Toxicity

Esterases in human plasma likely hydrolyze (4-phenylcyclohexyl) acetate to 4-phenylcyclohexanol and acetic acid. Chronic exposure risks mirror those of cyclohexanol derivatives, including central nervous system depression and respiratory irritation . Acute toxicity (LD₅₀) remains uncharacterized, necessitating caution in handling .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing NMDA receptor antagonists and anti-inflammatory agents. Patent US3145229A underscores its utility in generating substituted phenylcyclohexylamines, which are pharmacophores in anxiolytics and anesthetics.

Material Science

In polymer chemistry, (4-phenylcyclohexyl) acetate acts as a plasticizer, enhancing the flexibility of polyvinyl chloride (PVC) resins. Its aromatic structure improves thermal stability compared to phthalate alternatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume